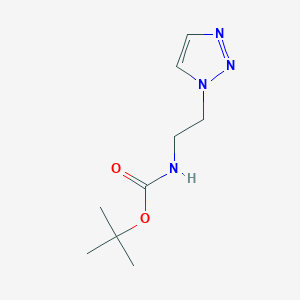![molecular formula C18H23N5O B2539060 (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 1259232-70-6](/img/structure/B2539060.png)
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide" is a complex organic molecule that is likely to be of interest in the field of herbicidal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with herbicidal activities. For instance, paper discusses a series of 2-cyanoacrylates with a chlorothiazolyl group that exhibited good herbicidal activities, suggesting that the cyanoacrylate moiety could be a crucial functional group for herbicidal properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of cyanoacetate salts with various electrophiles to introduce different substituents at the 3-position of the acrylate. In paper , the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates is described, which are synthesized as herbicidal inhibitors. The synthesis process is likely to involve careful control of reaction conditions to ensure the formation of the desired Z-configuration of the double bond. The synthesis of the compound would similarly require precise control of the reaction conditions to achieve the correct configuration and substitution pattern.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using various spectrometric techniques. For example, paper describes the structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, which crystallizes in a specific space group with defined lattice constants. The compound was found to exist as the enamine tautomer in the solid state, with specific bond distances for the C=C and C–N bonds. The analysis of the compound would similarly involve determining its crystal structure and analyzing its tautomeric forms, bond distances, and angles to understand its chemical behavior.
Chemical Reactions Analysis
The chemical reactions of cyanoacrylate compounds are influenced by the substituents attached to the acrylate moiety. In paper , the herbicidal activity is attributed to the inhibition of PSII electron transport, which is a biochemical reaction crucial for plant growth. The specific substituents at the 3-position of the acrylate are essential for high herbicidal activity. The compound , with its unique substituents, would likely undergo a series of chemical reactions that could be analyzed to determine its mode of action as a herbicide.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylate compounds are determined by their molecular structure. In paper , the compound's crystalline form, hydrogen bonding pattern, and tautomeric state are described, which contribute to its physical properties such as solubility and melting point. The chemical properties, such as reactivity and stability, are also influenced by the molecular structure. The compound would be expected to have unique physical and chemical properties based on its molecular structure, which could be analyzed through experimental characterizations such as IR, UV, and NMR spectroscopy, as well as X-ray crystallography.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-5-6-23-13(2)7-16(14(23)3)8-17(9-19)18(24)20-10-15-11-21-22(4)12-15/h7-8,11-12H,5-6,10H2,1-4H3,(H,20,24)/b17-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDMCUJSNCPCOT-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NCC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NCC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)
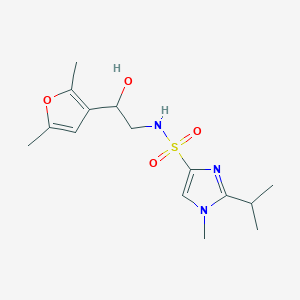

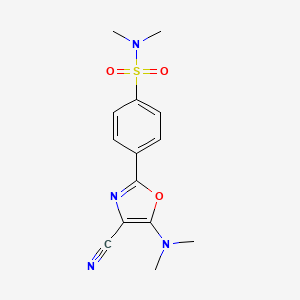
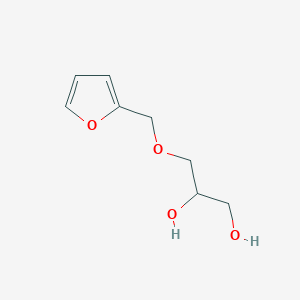
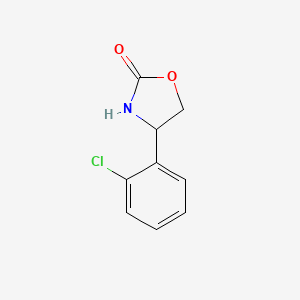
![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)
![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2538991.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)



![[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2538998.png)
